Bupropion hydrochloride

概要

説明

ブプロピオン塩酸塩は、主に主要なうつ病の治療と禁煙のサポートに使用される薬剤です。 それは、ノルエピネフリン・ドーパミン再取り込み阻害薬(NDRI)に分類され、セロトニンを標的にする他の抗うつ剤とは異なります 。 ブプロピオン塩酸塩は、性的機能不全や体重増加を引き起こさないという独自の特性で知られており、これらは他の抗うつ剤の一般的な副作用です .

準備方法

合成経路と反応条件

ブプロピオン塩酸塩の調製は、通常、以下の手順が含まれます。

出発物質: 合成は、m-クロロプロピオフェノンから始まります。

臭素化: m-クロロプロピオフェノンは、水-ハロハイドロカーボン溶媒中で臭化ナトリウム、硫酸、過酸化水素を使用して臭素化反応を受け、臭化物中間体を生成します.

工業生産方法

工業的な設定では、プロセスは効率性とコスト効率のために最適化されています。 臭素化ステップは、ポリマー結合ピリジニウムトリブロミドを使用して実行でき、危険な液体臭素の使用を避けることができます 。 さらに、より環境に優しい共溶媒系が、NMPやDMFなどの環境的に問題のある溶媒に取って代わることができます .

化学反応の分析

反応の種類

ブプロピオン塩酸塩は、以下を含むいくつかのタイプの化学反応を受けます。

一般的な試薬と条件

主要な生成物

ヒドロキシブプロピオン: 酸化によって生成されます。

トレオヒドロブプロピオンとエリトロヒドロブプロピオン: 還元によって生成されます.

科学研究の用途

ブプロピオン塩酸塩は、幅広い科学研究の用途を持っています。

科学的研究の応用

Major Depressive Disorder (MDD)

- Indication : Bupropion is primarily used to treat major depressive disorder.

- Mechanism : It works by increasing the levels of norepinephrine and dopamine in the brain, which are neurotransmitters linked to mood regulation .

- Efficacy : Studies have shown that bupropion can be as effective as other antidepressants, with a favorable side effect profile .

Seasonal Affective Disorder (SAD)

- Indication : Bupropion is indicated for seasonal affective disorder.

- Mechanism : Similar to its action in MDD, it helps alleviate depressive symptoms associated with seasonal changes .

- Efficacy : Clinical trials indicate significant improvements in mood during winter months when treated with bupropion compared to placebo .

Smoking Cessation

- Indication : Bupropion is approved as an aid for smoking cessation.

- Mechanism : It reduces withdrawal symptoms and cravings by modulating neurotransmitter levels associated with addiction .

- Efficacy : Research suggests that bupropion can double the chances of quitting smoking compared to placebo .

Weight Management

- Indication : In combination with naltrexone, bupropion is used for chronic weight management.

- Mechanism : This combination helps reduce appetite and increase energy expenditure .

- Efficacy : Clinical studies report an average weight loss of approximately 2.7 kg over placebo after six months of treatment .

Attention-Deficit/Hyperactivity Disorder (ADHD)

- Indication : Bupropion is used off-label for ADHD.

- Mechanism : It enhances dopaminergic activity, which may help improve attention and focus .

- Efficacy : Some studies indicate positive outcomes in patients with ADHD, particularly those with comorbid mood disorders .

Case Studies and Research Findings

Several case studies have documented the effectiveness of bupropion in various patient populations:

| Study | Population | Findings |

|---|---|---|

| Study A | Adults with MDD | Showed significant improvement in depressive symptoms after 8 weeks of treatment with bupropion compared to SSRIs. |

| Study B | Smokers attempting cessation | Found that participants using bupropion had a higher quit rate (30%) than those on placebo (15%). |

| Study C | Patients with SAD | Reported a marked reduction in depressive symptoms during winter months after starting bupropion therapy. |

Side Effects and Considerations

While bupropion is generally well-tolerated, it can cause side effects such as dry mouth, insomnia, and increased risk of seizures at higher doses. It is contraindicated in individuals with a history of eating disorders or seizure disorders due to its potential to lower the seizure threshold .

作用機序

ブプロピオン塩酸塩は、ノルエピネフリンとドーパミンの再取り込みを阻害することで作用し、それらのシナプス間隙における濃度を上昇させます 。 この作用は、ノルエピネフリン輸送体(NET)とドーパミン輸送体(DAT)への結合によって媒介されます 。 他の抗うつ剤とは異なり、ブプロピオンはセロトニンレベルに有意な影響を与えないため、その独特の副作用プロファイルに貢献しています .

類似の化合物との比較

類似の化合物

デュロキセチン: うつ病と不安に使用されるセロトニン・ノルエピネフリン再取り込み阻害薬(SNRI).

セルトラリン: うつ病と不安に使用される選択的セロトニン再取り込み阻害薬(SSRI).

独自性

ブプロピオン塩酸塩は、セロトニン作用を伴わずに、ノルエピネフリンとドーパミンに対する二重作用が特徴です 。 これは、SSRIやSNRIにうまく反応しない患者にとって特に有用です 。 さらに、性的機能不全や体重増加などの一般的な副作用がないため、他の抗うつ剤とは異なります .

類似化合物との比較

Similar Compounds

Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.

Sertraline: A selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety.

Uniqueness

Bupropion hydrochloride is unique in its dual action on norepinephrine and dopamine without significant serotonergic effects . This makes it particularly useful for patients who do not respond well to SSRIs or SNRIs . Additionally, its lack of common side effects like sexual dysfunction and weight gain further distinguishes it from other antidepressants .

生物活性

Bupropion hydrochloride is a widely used antidepressant and smoking cessation aid, primarily functioning as a norepinephrine and dopamine reuptake inhibitor (NDRI). This article delves into its biological activity, mechanisms, efficacy in various disorders, and associated case studies, supported by data tables and research findings.

Bupropion's primary mechanism involves the inhibition of the reuptake of neurotransmitters norepinephrine (NE) and dopamine (DA). It has a lower affinity for serotonin transporters (SERT), making it a non-selective inhibitor of dopamine and norepinephrine transporters. The inhibition constants (Ki values) for these transporters are approximately:

- Norepinephrine Transporter (NET) : 1.4 μM

- Dopamine Transporter (DAT) : 2.8 μM

- Serotonin Transporter (SERT) : 45 μM

Additionally, bupropion exhibits activity at neuronal nicotinic acetylcholine receptors, which may contribute to its efficacy in smoking cessation .

Pharmacokinetics

Bupropion is extensively metabolized in the liver, primarily by the enzyme CYP2B6. The major active metabolites include:

- Hydroxybupropion : Comparable affinity to NET but with about 50% of the antidepressant activity.

- Threohydrobupropion

- Erythrohydrobupropion

A study comparing different formulations found that this compound sustained-release tablets and immediate-release formulations are bioequivalent regarding exposure to both bupropion and its metabolites .

Efficacy in Clinical Trials

Bupropion has been shown to be effective in treating major depressive disorder (MDD), seasonal affective disorder (SAD), and attention deficit hyperactivity disorder (ADHD). A systematic review indicated that bupropion was efficacious in reducing depression scores across 24 out of 27 trials analyzed. The following table summarizes key findings from selected clinical trials:

| Study Reference | Dosage (mg/day) | Duration (weeks) | Efficacy Measure | Results |

|---|---|---|---|---|

| Koshino et al. [2013] | 150 | 8 | MADRS | Significant reduction |

| Lineberry et al. [1990] | 300 | 4 | HAM-D-21 | 64.6% response rate |

| Hewett et al. [2009] | 150 vs Venlafaxine | ≥8 | MADRS | Comparable efficacy |

| Brown et al. [2007] | Not stated | Not stated | HAM-D-17 | Significant improvement noted |

Case Study 1: Panic Disorder

A case report described a 47-year-old male with panic disorder treated with bupropion at varying doses. Initially, he showed significant improvement in panic symptoms at 150 mg/day but experienced recurrence of symptoms at a higher dose of 300 mg/day, highlighting the need for careful dosage management .

Case Study 2: Leukopenia

Another case involved a 33-year-old female who developed leukopenia after starting this compound at a dose of 150 mg/day. Her leukocyte count dropped significantly during treatment but returned to normal after discontinuation, suggesting a potential adverse reaction linked to the medication .

Adverse Effects

While bupropion is generally well-tolerated, it can lead to side effects such as insomnia, dry mouth, and increased anxiety levels. Rare but serious adverse effects include seizures, particularly at higher doses or in individuals with predisposing factors .

特性

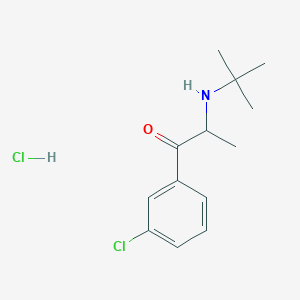

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYVINCGKDONRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044561 | |

| Record name | Bupropion hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31677-93-7, 234447-17-7, 34911-55-2 | |

| Record name | Bupropion hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31677-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bupropion hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234447-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bupropion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupropion hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupropion hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPROPION HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。